(1-Benzylazetidin-2-yl)methanol
Overview
Description
(1-Benzylazetidin-2-yl)methanol is a versatile chemical compound with a unique structure that includes a benzyl group and a hydroxymethyl group attached to an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (1-Benzylazetidin-2-yl)methanol involves the reduction of 2-oxo-1-benzylazetidine using a reducing agent such as hydrogen or phosphorous acid . The reaction typically requires specific conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve optimized processes to maximize yield and efficiency. For example, the use of catalytic hydrogenation under high pressure can be employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce various alcohols or amines.
Scientific Research Applications
(1-Benzylazetidin-2-yl)methanol has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of (1-Benzylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The benzyl group and hydroxymethyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound valuable for studying biological systems and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzylazetidin-3-yl)methanol
- (1-Phenylazetidin-2-yl)methanol
- (1-Benzylpyrrolidin-2-yl)methanol
Uniqueness
(1-Benzylazetidin-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(1-benzylazetidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-11-6-7-12(11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRDXAKZYYOKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953313 | |
Record name | (1-Benzylazetidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31247-34-4 | |
Record name | (1-Benzylazetidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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